![molecular formula C20H24N4O2 B2646965 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide CAS No. 1111493-51-6](/img/structure/B2646965.png)
1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide is a complex organic compound featuring a piperidine ring, a cyano group, and a pyrrolidinyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrrolidinyl-Substituted Phenyl Intermediate
Starting Materials: 4-bromobenzaldehyde and pyrrolidine.
Reaction: Nucleophilic substitution reaction where pyrrolidine displaces the bromine atom on the benzaldehyde.
Conditions: Typically carried out in a polar aprotic solvent like DMF (dimethylformamide) at elevated temperatures.
-
Formation of the Cyanoacetyl Intermediate
Starting Materials: The pyrrolidinyl-substituted benzaldehyde and cyanoacetic acid.
Reaction: Knoevenagel condensation to form the cyanoacetyl derivative.
Conditions: Basic conditions using a catalyst like piperidine or pyridine.
-
Cyclization to Form the Piperidine Ring
Starting Materials: The cyanoacetyl intermediate and 4-piperidone.
Reaction: Cyclization reaction to form the piperidine ring.
Conditions: Acidic or basic conditions depending on the specific pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenyl group.
Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction
- Reduction reactions can target the cyano group or the carbonyl group.
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
-
Substitution
- The phenyl ring can undergo electrophilic aromatic substitution reactions.
Reagents: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or phenyl group.
Reduction: Reduced forms of the cyano group to amines or the carbonyl group to alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Drug Design: Used as a scaffold for designing new drugs targeting specific biological pathways.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
作用机制
The mechanism of action of 1-(2-Cyano-2-{[4-(pyrrolidin-1-yl)phenyl]methylidene}acetyl)piperidine-4-carboxamide is not fully understood but may involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
1-(4-Cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives: Similar in structure but with different substituents on the pyrrolidine ring.
Pyrrolidinyl-substituted benzaldehydes: Share the pyrrolidinyl-phenyl moiety but differ in other functional groups.
Uniqueness
Structural Features: The combination of a piperidine ring, cyano group, and pyrrolidinyl-substituted phenyl group is unique and may confer specific biological activities not seen in similar compounds.
Biological Activity: Potential for unique interactions with biological targets due to its distinct structure.
属性
IUPAC Name |
1-[2-cyano-3-(4-pyrrolidin-1-ylphenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c21-14-17(20(26)24-11-7-16(8-12-24)19(22)25)13-15-3-5-18(6-4-15)23-9-1-2-10-23/h3-6,13,16H,1-2,7-12H2,(H2,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDUOIAPSVOTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-methoxyphenyl)ethyl]-2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2646882.png)
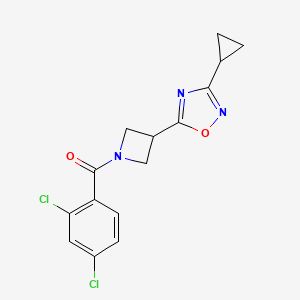
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2646885.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2646886.png)
![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)
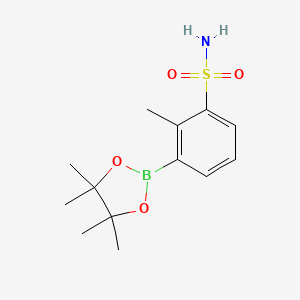
![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)
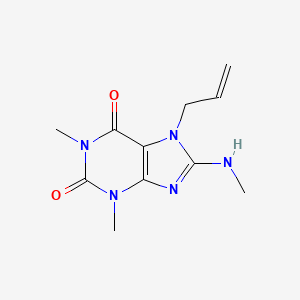
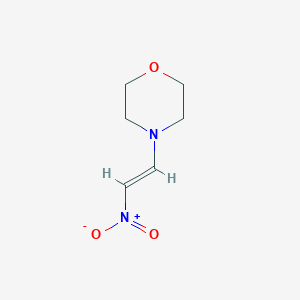
![N-[1-(2,4-Dichlorophenyl)ethyl]oxirane-2-carboxamide](/img/structure/B2646899.png)
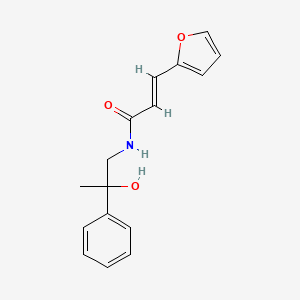
![N-[2,6-dimethyl-3-(pyrrolidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2646901.png)
![(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2646903.png)
![2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile](/img/structure/B2646904.png)
